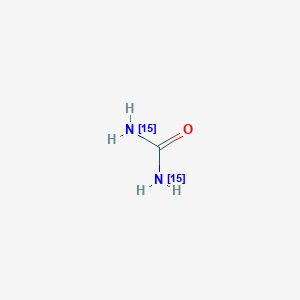

Urea-15N2

Übersicht

Beschreibung

Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a variant of urea that is labeled with the nitrogen-15 (15N) isotope . It has a molecular weight of 62.04 and a linear formula of H215NCO15NH2 . Urea-15N2 is a powerful protein denaturant and a potent emollient and keratolytic agent . It is used as a diuretic agent and in evaluating renal function through blood urea nitrogen (BUN) measurements . It is also widely used in agriculture research to determine uptake or denitrification and leaching losses of native soil N via the “added N interaction” .

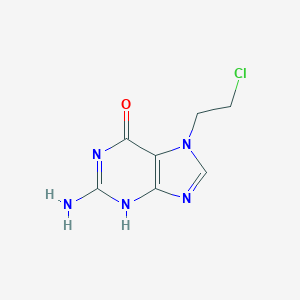

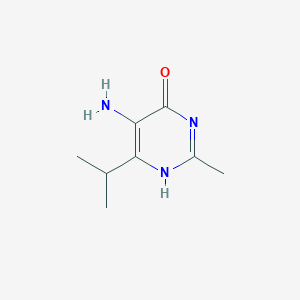

Molecular Structure Analysis

The molecular structure of Urea-15N2 is represented by the linear formula H215NCO15NH2 . The InChI string representation is 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 .

Physical And Chemical Properties Analysis

Urea-15N2 is a solid substance with a melting point of 132-135 °C (lit.) . The mass shift is M+2 .Wissenschaftliche Forschungsanwendungen

Agriculture: Enhancing Nitrogen Utilization in Crops

Urea-15N2: is extensively used in agricultural research to improve nitrogen utilization efficiency in crops. Studies have shown that foliar application of urea-15N can significantly enhance the nitrogen status of plants, especially in tea production where it minimizes the risk of nitrogen over-fertilization . The rapid absorption and translocation to young shoots make it an effective strategy for targeted nutrition.

Soil Science: Tracking Nitrogen Fate in Soil

In soil science, Urea-15N2 helps in understanding the fate of nitrogen in various soil types. Research on alkaline calcareous soils has utilized urea-15N to study the effects of nitrogen application rates and timing on the fate of nitrogen during crop seasons . This knowledge is crucial for developing sustainable agricultural practices that maintain crop yields while reducing environmental pollution.

Medical Imaging: Renal Function Analysis

In the medical field, Urea-15N2 has been used in imaging techniques to analyze renal function. By selectively quenching the vascular hyperpolarized signal, researchers can distinguish between the vascular and renal filtrate contrast agent pools of urea, allowing for a detailed study of renal urea handling .

Wirkmechanismus

Target of Action

Urea-15N2 is a stable isotope compound enriched with 15N . The primary targets of Urea-15N2 are proteins . Urea is a powerful protein denaturant . It interacts with proteins and can cause them to denature, which means it disrupts the native conformation of proteins, leading to loss of their biological function .

Mode of Action

Urea-15N2, being a powerful protein denaturant, interacts with proteins via both direct and indirect mechanisms . Direct interaction involves breaking the hydrogen bonds that maintain the secondary and tertiary structure of proteins . Indirect interaction involves changing the solvent properties of the aqueous environment, which destabilizes the protein structure .

Biochemical Pathways

The major biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle . This cycle is the main metabolic pathway to convert excess nitrogen into disposable urea . Urea-15N2, being a 15N-labeled Urea, would be expected to follow the same biochemical pathways as regular urea .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Urea-15N2’s action is the denaturation of proteins . This can lead to a loss of biological function of the proteins . In addition, Urea-15N2 is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Action Environment

Urea-15N2 is used in research related to agriculture as a fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” . This helps to understand the dynamics of mineral fertilizer and organic-N in soil-plant systems . The environment, therefore, plays a significant role in influencing the action, efficacy, and stability of Urea-15N2 .

Eigenschaften

IUPAC Name |

bis(15N)(azanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436581 | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea-15N2 | |

CAS RN |

2067-80-3 | |

| Record name | Urea N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

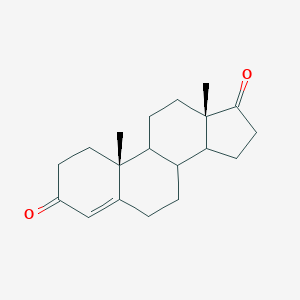

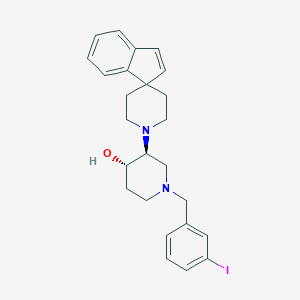

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

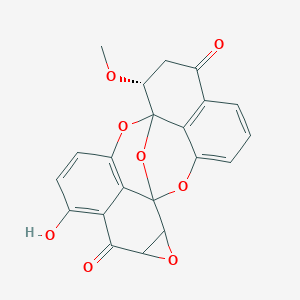

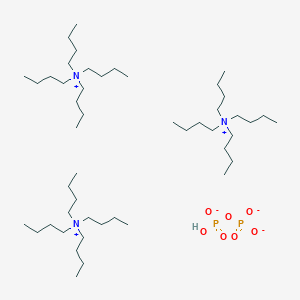

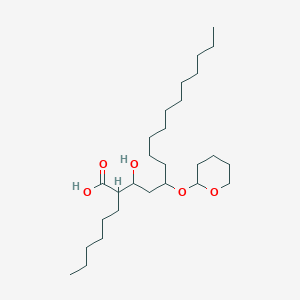

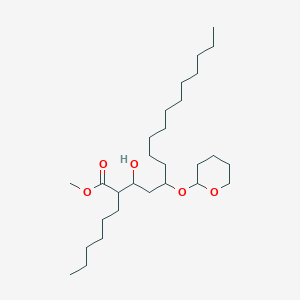

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)